An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0)
An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0)
This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its unique electronic and steric properties make it a versatile building block for the design of molecules that can interact with various biological targets. 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0) has emerged as a highly functionalized and valuable intermediate, particularly in the synthesis of potent enzyme inhibitors.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-6-methoxyquinoline-3-carbonitrile is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 13669-62-0 | [2] |
| Molecular Formula | C₁₁H₇ClN₂O | [2] |
| Molecular Weight | 218.64 g/mol | [2] |
| Appearance | Solid (typically off-white to yellow powder) | [3] |
| Melting Point | Data not consistently available | |
| Boiling Point | ~439°C at 760 mmHg (Predicted) | [4] |
| Solubility | Low solubility in water is expected. Soluble in some polar organic solvents. | [3] |
| Purity | Commercially available with purities often ≥98% | [3] |
Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 4-methoxyaniline.[5][6]
Synthetic Workflow
The overall synthetic workflow can be visualized as a three-stage process:
Caption: A three-stage synthetic workflow for 4-Chloro-6-methoxyquinoline-3-carbonitrile.
Detailed Experimental Protocol
This protocol provides a detailed methodology for the synthesis of the precursor, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can then be conceptually converted to the target carbonitrile.
Stage 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol [5][6]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-methoxyaniline and ethyl acetoacetate.
-
Catalyst Addition: Slowly add polyphosphoric acid to the mixture with constant stirring. Polyphosphoric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.
-
Heating: Heat the reaction mixture to approximately 170°C for 1 hour. The high temperature is necessary to overcome the activation energy for the Conrad-Limpach-Knorr quinoline synthesis.
-
Work-up: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is then filtered, washed with water, and dried.
Stage 2: Nitration to form 6-Methoxy-4-hydroxy-2-methyl-3-nitroquinoline [5][6]
-
Dissolution: Dissolve the 6-Methoxy-2-methylquinolin-4-ol from the previous step in propionic acid.
-
Nitrating Agent: Slowly add nitric acid to the solution while maintaining the temperature. The methoxy group is an activating group, directing the nitration to the adjacent positions.
-
Heating: Heat the mixture to 125°C for 2 hours.
-
Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the nitrated product. The solid is collected by filtration, washed, and dried.
Stage 3: Chlorination to form 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [5][6]
-
Reaction Setup: Suspend the nitrated quinoline in N,N-Dimethylformamide (DMF).
-
Chlorinating Agent: Add phosphorus oxychloride (POCl₃) to the suspension. POCl₃ is a powerful chlorinating agent that converts the hydroxyl group at the 4-position to a chlorine atom.[7][8][9] The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[7]
-
Heating: Heat the reaction to 110°C for 1 hour.
-
Work-up: After the reaction is complete, the mixture is carefully poured into ice water to decompose the excess POCl₃ and precipitate the chlorinated product. The product is then filtered, washed, and dried.
Conceptual Final Step: Cyanation
The conversion of the 3-nitro group to a 3-carbonitrile group is a conceptual step that would likely involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction or a related cyanation method.
Application in Drug Discovery: A Key Intermediate for PI3K/Akt/mTOR Pathway Inhibitors
4-Chloro-6-methoxyquinoline-3-carbonitrile and its derivatives are crucial intermediates in the synthesis of targeted cancer therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][10][11]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[14][15]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based drugs.
Role as a Synthetic Precursor
4-Chloro-6-methoxyquinoline-3-carbonitrile serves as a versatile starting material for the synthesis of dual PI3K/mTOR inhibitors. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various side chains that can modulate the compound's binding affinity and selectivity for the target kinases. The carbonitrile group can also be a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding pocket of the kinases.
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-Chloro-6-methoxyquinoline-3-carbonitrile is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17][18][19]
HPLC Purity Analysis Protocol
The following is a typical reversed-phase HPLC method for the purity analysis of quinoline derivatives.[20]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the methoxy group protons, and any other protons present in the molecule.[21][22][23]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[23][24]
-
Mass Spectrometry: ESI-MS will confirm the molecular weight of the compound.[24][25]
Safety and Handling
Proper safety precautions must be observed when handling 4-Chloro-6-methoxyquinoline-3-carbonitrile and its precursors.
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
4-Chloro-6-methoxyquinoline-3-carbonitrile is a fundamentally important building block in modern medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for the development of novel therapeutics, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and developers in the pharmaceutical sciences.
References
- Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1891.
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
- Li, J., et al. (2018). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 23(11), 2949.
- Helal, M. A., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(9), 1056-1073.
- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering.
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]
- LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 9(4), 554–565.
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Retrieved from [Link]
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
-
MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10874.
- Cabrera, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Properties and Applications of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaeki, A. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 42(1), 359-364.
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Retrieved from [Link]
- Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Annual review of medicine, 69, 397–412.
-
Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10874.
-
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Sources
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE(263149-10-6) 1H NMR spectrum [chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
